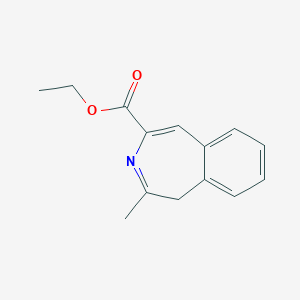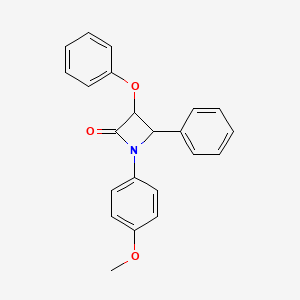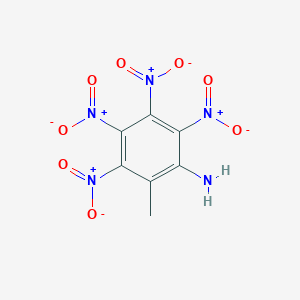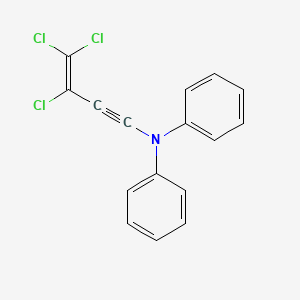![molecular formula C13H17N3O5 B14428465 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone CAS No. 81587-29-3](/img/structure/B14428465.png)
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone is a heterocyclic compound belonging to the imidazopyrimidine class. These compounds are structural analogs of purine bases such as adenine and guanine, and have been evaluated for various biological activities .
Preparation Methods
The synthesis of 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the cyclization process. Industrial production methods may involve the use of catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol to generate the necessary intermediates .
Chemical Reactions Analysis
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,5-a]pyrimidine ring.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone involves its interaction with specific molecular targets and pathways. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its activity and leading to increased inhibitory neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the kinase’s activity, reducing inflammation and immune responses .
Comparison with Similar Compounds
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone can be compared with other imidazopyrimidine derivatives such as:
2,4-Dimethylimidazo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
3H-Imidazo[4,5-b]pyridine: Another structural analog with distinct chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substituents and resulting biological activities.
Properties
CAS No. |
81587-29-3 |
|---|---|
Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone |
InChI |
InChI=1S/C13H17N3O5/c1-5-13(6-2)9(19)15(7(3)17)12(4)8(18)14-11(21)16(12)10(13)20/h5-6H2,1-4H3,(H,14,18,21) |
InChI Key |
XXSHHZOEBZURHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N2C(=O)NC(=O)C2(N(C1=O)C(=O)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)



![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)



